N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide
Overview
Description
N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, phenoxy, and phenylacetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the 2-methylbutanoyl Group: This step involves the acylation of the tetrahydroquinoline core using 2-methylbutanoyl chloride in the presence of a base such as pyridine.
Attachment of the Phenoxy and Phenylacetamide Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate phenol and amine derivatives are reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy and phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide: shares structural similarities with other tetrahydroquinoline derivatives, phenoxyacetamides, and phenylacetamides.
Uniqueness
- The unique combination of the tetrahydroquinoline core with phenoxy and phenylacetamide groups distinguishes this compound from others. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-methyl-1-(2-methylbutanoyl)-3,4-dihydro-2H-quinolin-4-yl]-2-phenoxy-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-4-21(2)29(33)30-22(3)19-27(25-17-11-12-18-26(25)30)31(23-13-7-5-8-14-23)28(32)20-34-24-15-9-6-10-16-24/h5-18,21-22,27H,4,19-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCHVDZRUSRENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)COC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391547 | |
Record name | CBMicro_046472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6129-97-1 | |
Record name | CBMicro_046472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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